

Introduction: The Critical Role of a Chiral Building Block

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Compound of Interest

Compound Name: (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid

Cat. No.: B145533

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(S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid is a strategically protected, chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid piperazine core, combined with orthogonal tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, allows for precise, sequential chemical modifications, making it an important intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting neurological disorders.[\[1\]](#)

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. Solubility dictates the choice of reaction solvents, influences reaction kinetics, governs the efficiency of purification processes like crystallization and chromatography, and is a critical parameter in the early stages of drug formulation. This guide provides a detailed analysis of the physicochemical properties that govern the solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid, offering both theoretical insights and practical methodologies for its determination.

Section 1: Physicochemical and Structural Analysis

The solubility behavior of a molecule is intrinsically linked to its structure. (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid possesses distinct functional groups that contribute to its overall physicochemical profile.

Core Molecular Features:

- **Piperazine Ring:** A six-membered heterocyclic ring containing two nitrogen atoms, providing a rigid scaffold.
- **Carboxylic Acid (-COOH):** An acidic functional group that can donate a proton, enabling pH-dependent solubility.^[1]
- **Boc and Cbz Protecting Groups:** These are large, nonpolar groups that protect the piperazine nitrogens.^[1] Their hydrophobic nature significantly impacts the molecule's interaction with various solvents.^[1]

The presence of the bulky and hydrophobic Boc and benzyl (from Cbz) groups renders the molecule relatively nonpolar, leading to low solubility in aqueous solutions.^[1] Conversely, these groups enhance its solubility in various organic solvents. The carboxylic acid moiety introduces a polar, acidic site, which is the key to manipulating its solubility through pH adjustment.

Caption: Key molecular regions influencing the compound's solubility profile.

Section 2: Comprehensive Solubility Profile

Based on its structure and empirical data from analogous compounds, the solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid can be summarized as follows.

Table 1: Physicochemical Properties and Solubility Summary

Property	Value / Description
Molecular Formula	<chem>C18H24N2O6</chem>
Molecular Weight	364.4 g/mol [2]
Appearance	Typically a white to off-white solid or crystalline powder. [3]
Aqueous Solubility	Insoluble or very low in neutral water due to hydrophobic protecting groups. [1][3]
Organic Solubility	Good solubility in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol, and Ethanol. [1][3][4]
Alkaline Solubility	Soluble in aqueous basic solutions (e.g., 5% NaOH, 5% <chem>NaHCO3</chem>) via salt formation. [5][6] The carboxylic acid reacts to form a water-soluble carboxylate salt. [6]

Section 3: Key Factors Modulating Solubility

The Dominant Effect of pH

The most significant factor influencing the aqueous solubility of this compound is pH. The carboxylic acid group (pK_a typically $\sim 4-5$) is protonated at acidic pH, rendering the molecule neutral and water-insoluble. As the pH increases above the pK_a , the carboxylic acid is deprotonated to form the corresponding carboxylate anion. This ionization introduces a formal charge, dramatically increasing the molecule's polarity and its solubility in water.

This principle is fundamental in both reaction workups and purification. For instance, the compound can be extracted from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, causing the pure compound to precipitate out of the solution.[\[6\]](#)

Solvent Selection

The principle of "like dissolves like" is paramount. The molecule's mixed character—large nonpolar regions (Boc, Cbz) and a polar, hydrogen-bonding capable group (carboxylic acid)—explains its solubility profile.

- Polar Aprotic Solvents (DMF, THF): These solvents can interact favorably with both the polar and nonpolar parts of the molecule, making them excellent choices.[1][3]
- Chlorinated Solvents (DCM): Effective at dissolving the compound due to interactions with its large, relatively nonpolar structure.[1][3]
- Alcohols (Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid portion.[4]

Temperature

For most solid solutes, solubility in a given solvent increases with temperature.[7] While specific quantitative data for this compound is not readily available in public literature, this general principle is crucial for techniques like recrystallization, where a saturated solution is prepared at an elevated temperature and then cooled to induce the formation of pure crystals.

Section 4: Experimental Protocols for Solubility Assessment

A systematic approach is required to accurately determine solubility. The following protocols provide a framework for both qualitative and quantitative assessment.

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment across a range of solvents.

Methodology:

- Preparation: Aliquot approximately 5-10 mg of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid into separate small, clean test tubes.
- Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, Methanol, Dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃).

- Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds.
- Observation: Visually inspect each tube for the presence of undissolved solid.
- Classification:
 - Soluble: No solid particles are visible.
 - Partially Soluble: Some solid has dissolved, but undissolved particles remain.
 - Insoluble: The solid appears unchanged.
- Note on Basic Solutions: For the NaOH and NaHCO₃ tests, observe for effervescence (release of CO₂ gas), which indicates an acid-base reaction, and note if the solid dissolves post-reaction.[6][8]

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[9]

Methodology:

- Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring enough solid will remain undissolved at equilibrium.
- Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to each vial.
- Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles.[9]

- Quantification: Dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or mmol/L.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion

The solubility of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid is a multifaceted property governed by its unique chemical structure. While its large hydrophobic protecting groups limit its solubility in neutral water, they confer excellent solubility in a range of common organic solvents. The presence of the carboxylic acid group is the key to its utility, allowing for dramatic, reversible modulation of its aqueous solubility through simple pH adjustments. The experimental protocols outlined in this guide provide a robust framework for researchers to assess and leverage these solubility characteristics, enabling more efficient synthesis, purification, and development of novel chemical entities.

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